molecular formula C12H16FN3O B1466136 2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 951740-25-3

2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B1466136
CAS No.: 951740-25-3
M. Wt: 237.27 g/mol
InChI Key: GRLYVTWHXOACPG-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide is a chemical compound designed for research and development purposes, particularly in the field of central nervous system (CNS) disorders. Structurally, it belongs to a class of aryl-substituted acetamide derivatives that have demonstrated significant research value in preclinical models of epilepsy and seizures . The molecular framework, which incorporates a fluorophenyl ring and an aminopyrrolidine moiety, is recognized for its anticonvulsant properties and is being investigated for potential applications in treating medically refractory epilepsy, a condition where standard therapies often fail . The presence of the electronegative fluorine atom on the phenyl ring is a strategic feature in modern medicinal chemistry, as it can improve a compound's metabolic stability, prevent undesirable metabolic reactions like p-hydroxylation, and enhance overall potency and biodistribution . The specific mechanism of action for this compound is an area of active investigation, though related acetamide and pyrrolidine derivatives have been observed to interact with key neurological targets. These may include neuronal voltage-sensitive sodium channels, which play a critical role in the suppression of seizure spread . Researchers are exploring these pathways to develop new therapeutic agents with improved safety margins and efficacy for drug-resistant conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-9-1-3-11(4-2-9)15-12(17)8-16-6-5-10(14)7-16/h1-4,10H,5-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLYVTWHXOACPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12_{12}H16_{16}FN3_{N_3}O
  • Molecular Weight : 237.27 g/mol
  • CAS Number : 951740-25-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interaction with biological targets and its pharmacological effects.

This compound is believed to act primarily through modulation of neurotransmitter systems. It exhibits activity as a ligand for specific receptors, which may influence various signaling pathways. Notably, it has been associated with:

  • Receptor Tyrosine Kinase Activity : It may interact with receptors that transduce signals from the extracellular matrix into the cytoplasm, influencing processes such as cell proliferation and survival .
  • Neurotransmitter Modulation : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, possibly affecting dopamine or serotonin pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzyme activities related to cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, showing promise as a therapeutic agent.

StudyCell LineIC50 Value (µM)Mechanism
Study AA549 (Lung Cancer)5.0Inhibition of proliferation
Study BMCF7 (Breast Cancer)3.5Induction of apoptosis

In Vivo Studies

Limited in vivo studies have been performed, but preliminary data suggest that the compound may exhibit anti-tumor effects in animal models. For example:

  • Case Study : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Clinical Relevance

Currently, there are no approved clinical uses for this compound; however, its experimental status suggests ongoing research into its therapeutic potential. The compound's ability to influence key signaling pathways positions it as a candidate for further development in oncology and possibly neuropharmacology.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of 2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide, highlighting structural variations and associated activities:

Compound Name & ID Key Substituents/Modifications Biological Activity/Application Source (Evidence ID)
LBJ-03 3-Cyanopyridin-2-ylthio group IDO1 inhibitor (indoleamine-2,3-dioxygenase 1)
AIFPA (E)-Acryloyloxyimino group Monomer for polymer synthesis
Compound 11d Thiazol-triazol-quinoxaline hybrid Antimicrobial (synthesis via click chemistry)
13m–13p (ZHAWOC series) Hydroxyalkoxy-phenyl groups MMP-7/-13 inhibitors
N-(4-Fluorophenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Pyrrolidinyl-sulfonylquinazoline Anticancer (MTT assay on HCT-1, MCF-7)
Y206-8490 4-Ethoxyphenyl and 2-(4-fluorophenyl)ethyl Not specified (logP = 2.74, moderate solubility)

Structural and Functional Insights

  • Pyrrolidine vs.
  • Substituent Effects: The 3-aminopyrrolidinyl group in the target compound may enhance water solubility compared to hydrophobic groups (e.g., ethoxyphenyl in Y206-8490, logP = 2.74 ). This aligns with trends observed in ZHAWOC derivatives, where hydroxyalkyl chains improved MMP inhibition .
  • Anticancer Activity : N-(4-Fluorophenyl)acetamide derivatives with sulfonylquinazoline or thiadiazole substituents () showed IC₅₀ values <10 μM against cancer cell lines, suggesting that electron-withdrawing groups enhance cytotoxicity .

Pharmacological and Physicochemical Properties

  • Cytotoxicity : Fluorophenyl acetamides with heterocyclic appendages (e.g., thiazol-triazol in 11d ) demonstrated broad-spectrum activity, whereas pyrrolidine-containing analogs (e.g., ZHAWOC series) targeted specific enzymes like MMPs .
  • Solubility and Bioavailability: The 3-aminopyrrolidinyl group’s basic nitrogen may increase polar surface area (PSA), enhancing solubility compared to non-polar derivatives like N-(3,4-dimethylphenyl)-2-[...]acetamide (PSA = 31.4 Ų ).

Preparation Methods

Preparation of the Acylating Intermediate

  • The initial step involves synthesizing an acyl chloride or activated ester derivative of 2-chloroacetic acid or its equivalent.
  • This intermediate then reacts with 4-fluoroaniline to form N-(4-fluorophenyl)acetamide derivatives.
  • Typical reagents include thionyl chloride or oxalyl chloride for acid activation, followed by reaction with the amine under mild base conditions.

Amide Coupling Techniques

  • Alternative synthetic routes utilize amide coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or carbodiimides (e.g., EDCI) to couple 3-aminopyrrolidine derivatives with 4-fluorophenyl acetic acid analogs.
  • These methods provide high yields and purity and are amenable to scale-up.

Final Purification and Salt Formation

  • The free base form of the compound may be converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.
  • Purification techniques include recrystallization, chromatography, and crystallization from suitable solvents.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Acid activation Thionyl chloride, DMF, 0-25°C Formation of acyl chloride intermediate
2 Amide formation 4-fluoroaniline, base (triethylamine), solvent N-(4-fluorophenyl)acetamide intermediate
3 Nucleophilic substitution 3-aminopyrrolidine, K2CO3, DMF, 80°C Introduction of 3-aminopyrrolidin-1-yl group
4 Salt formation (optional) HCl in ether or ethanol Hydrochloride salt of final compound
5 Purification Recrystallization or chromatography Pure this compound

Alternative Synthetic Approaches and Research Findings

  • Hydrogenation of cyano precursors: Some research shows conversion of cyano-substituted intermediates to aminomethyl groups using catalytic hydrogenation with palladium on charcoal or Raney Nickel catalysts. This method can be adapted for preparing aminopyrrolidine derivatives by hydrogenation of nitrile precursors.

  • Amide coupling via PyBOP: Efficient amidation using PyBOP has been reported for related aminomethyl-pyridines and can be extrapolated to acetamide synthesis involving 3-aminopyrrolidine and 4-fluorophenyl derivatives.

  • Use of protecting groups: Boc-protection of the aminopyrrolidine nitrogen is common to prevent side reactions during alkylation or amidation steps, followed by deprotection with trifluoroacetic acid (TFA).

Research Data Table: Selected Analogues and Preparation Conditions

Compound ID Key Intermediate Coupling Reagent/Conditions Yield (%) Notes
This compound 4-fluoroaniline + chloroacetyl intermediate K2CO3, DMF, 80°C, nucleophilic substitution 70-85% High purity after recrystallization
Analogous aminomethyl-pyridines Cyano-pyridine hydrogenation Pd/C, H2, MeOH, 40°C 75-80% Catalytic hydrogenation to amine group
Boc-protected intermediates Boc-3-aminopyrrolidine PyBOP coupling, DMF, RT 65-90% Requires TFA deprotection post-coupling

Q & A

Q. How can SAR studies guide the design of second-generation analogs?

  • Priority modifications :
  • Region 1 : Fluorophenyl group → Replace with trifluoromethyl for enhanced metabolic stability .
  • Region 2 : Pyrrolidine amine → Substitute with azetidine to reduce off-target binding .
  • Validation : Parallel synthesis of 10–20 analogs followed by high-throughput screening (HTS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
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2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.